molecular formula C28H29N3O10 B12776545 Tadalafil 3-methyl-4-glucuronide catechol CAS No. 378788-18-2

Tadalafil 3-methyl-4-glucuronide catechol

Cat. No.: B12776545
CAS No.: 378788-18-2
M. Wt: 567.5 g/mol
InChI Key: DUTMSQQLIFZLLD-WAWVEDAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for Tadalafil 3-Methyl-4-Glucuronide Catechol involve the glucuronidation of Tadalafil. This process typically requires the presence of glucuronic acid and specific enzymes that facilitate the conjugation reaction

Chemical Reactions Analysis

Tadalafil 3-Methyl-4-Glucuronide Catechol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tadalafil 3-Methyl-4-Glucuronide Catechol has several scientific research applications:

Mechanism of Action

The mechanism of action of Tadalafil 3-Methyl-4-Glucuronide Catechol involves its interaction with specific enzymes and molecular targets. It is known to inhibit the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow .

Comparison with Similar Compounds

Tadalafil 3-Methyl-4-Glucuronide Catechol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific glucuronidation, which affects its pharmacokinetics and metabolism compared to its parent compound and other similar PDE5 inhibitors.

Properties

CAS No.

378788-18-2

Molecular Formula

C28H29N3O10

Molecular Weight

567.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methoxy-4-[(2R,8R)-6-methyl-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-2-yl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C28H29N3O10/c1-30-11-19(32)31-16(26(30)36)10-14-13-5-3-4-6-15(13)29-20(14)21(31)12-7-8-17(18(9-12)39-2)40-28-24(35)22(33)23(34)25(41-28)27(37)38/h3-9,16,21-25,28-29,33-35H,10-11H2,1-2H3,(H,37,38)/t16-,21-,22+,23+,24-,25+,28-/m1/s1

InChI Key

DUTMSQQLIFZLLD-WAWVEDAYSA-N

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC)NC6=CC=CC=C36

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC)NC6=CC=CC=C36

Origin of Product

United States

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